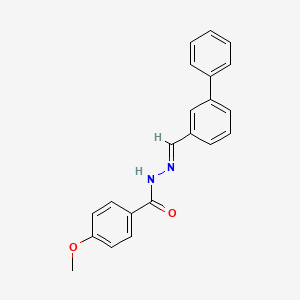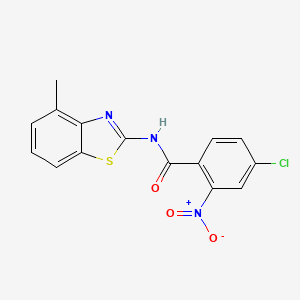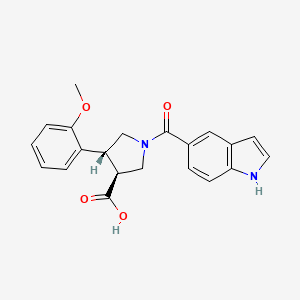![molecular formula C16H16N2S2 B5542727 5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)
5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines can be achieved through various methods, including cross-coupling of 5-iodopyrimidines with phenylacetylene in the presence of a palladium catalyst, followed by cyclization of the resulting phenylethynylpyrimidines (Sakamoto et al., 1982). This method demonstrates the versatility and reactivity of the pyrimidine derivatives, providing a pathway to synthesize 5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives has been characterized using various analytical techniques, including IR, 1H NMR, 13C NMR spectra, and elemental analysis. The crystal structure is often stabilized by intermolecular interactions, such as O–H…N, C–H…O, C–H…π, and π…π weak interactions, which contribute to the stability and properties of these compounds (Nagarajaiah & Begum, 2015).
Scientific Research Applications
Nonlinear Optical Applications
Thiopyrimidine derivatives, including those similar to 5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine, have been investigated for their nonlinear optical (NLO) properties due to the significance of the pyrimidine ring in both natural systems and synthetic applications. A study found that these derivatives show promising applications in NLO fields, with certain compounds exhibiting larger NLO properties compared to standard molecules, making them suitable for optoelectronic applications (Hussain et al., 2020).
Antitumor and Radioprotective Activities
Research into thieno[2,3-d]pyrimidine derivatives has shown that some compounds possess promising radioprotective and antitumor activities. This discovery opens up potential therapeutic applications for these compounds in treating and protecting against radiation damage and cancer (Alqasoumi et al., 2009).
Antimicrobial and Anti-inflammatory Agents
Thieno[2,3-d]pyrimidine derivatives have been identified as possessing significant antimicrobial and anti-inflammatory activities. The addition of various groups to the thieno[2,3-d]pyrimidine ring enhances these activities, indicating the potential of these compounds in developing new antimicrobial and anti-inflammatory treatments (Tolba et al., 2018).
Inhibition of Phosphodiesterase Type 4
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, a class related to 5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine, have been synthesized and tested as inhibitors of phosphodiesterase IV (PDE4). These inhibitors are targeted for the treatment of asthma and chronic obstructive pulmonary disease (COPD), showcasing the therapeutic potential of these compounds in respiratory conditions (Taltavull et al., 2010).
properties
IUPAC Name |
5,6-dimethyl-4-(2-phenylethylsulfanyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c1-11-12(2)20-16-14(11)15(17-10-18-16)19-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBVRVOSSVJHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-4-(2-phenylethylsulfanyl)thieno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)
![(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542704.png)


![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)
![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)
![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)

![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)